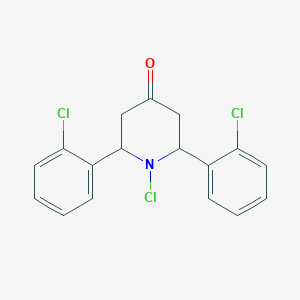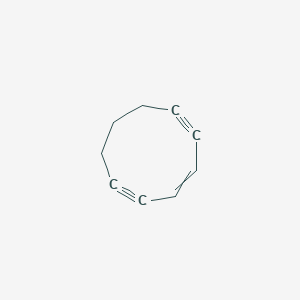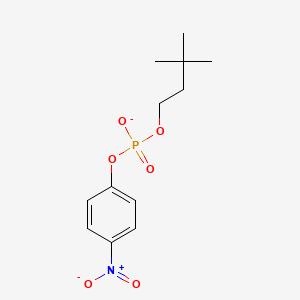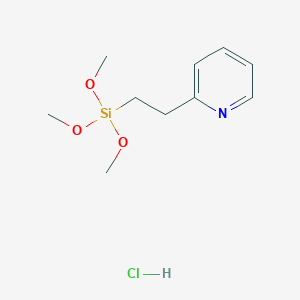
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one is a chemical compound belonging to the piperidin-4-one family. This class of compounds is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a piperidine ring substituted with chloro and chlorophenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one typically involves the reaction of ammonium acetate, p-chlorobenzaldehyde, and 3-chloro-2-butanone in ethanol. The mixture is heated to boiling, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antibacterial, antiviral, and antimalarial agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in non-linear optical materials and other advanced materials applications.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying molecular mechanisms in biology.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound has a similar structure but with additional methyl groups, which may alter its chemical and biological properties.
1-(2-chlorophenyl)piperidin-4-one: This compound lacks the additional chlorophenyl groups, resulting in different reactivity and applications.
Uniqueness: 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
116470-85-0 |
|---|---|
Molekularformel |
C17H14Cl3NO |
Molekulargewicht |
354.7 g/mol |
IUPAC-Name |
1-chloro-2,6-bis(2-chlorophenyl)piperidin-4-one |
InChI |
InChI=1S/C17H14Cl3NO/c18-14-7-3-1-5-12(14)16-9-11(22)10-17(21(16)20)13-6-2-4-8-15(13)19/h1-8,16-17H,9-10H2 |
InChI-Schlüssel |
QWVCQUWPKUVUGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C(CC1=O)C2=CC=CC=C2Cl)Cl)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)

![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)






![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
